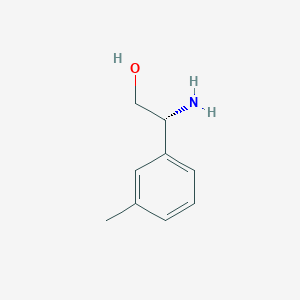

(R)-2-Amino-2-(m-tolyl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

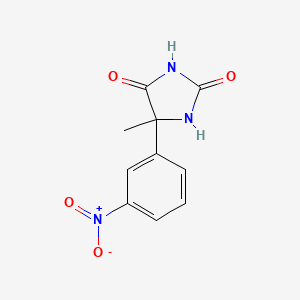

“®-2-Amino-2-(m-tolyl)ethanol” is a chemical compound with the CAS Number: 926292-63-9 . It has a molecular weight of 151.21 . The compound is stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . It is a solid substance .

Molecular Structure Analysis

The linear formula of “®-2-Amino-2-(m-tolyl)ethanol” is C9H13NO . The InChI code is 1S/C9H13NO/c1-7-3-2-4-8(5-7)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m0/s1 .

Physical And Chemical Properties Analysis

“®-2-Amino-2-(m-tolyl)ethanol” is a solid substance . It is stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . The compound has a molecular weight of 151.21 and a linear formula of C9H13NO .

Applications De Recherche Scientifique

(R)-2-Amino-2-(m-tolyl)ethanol is used in a variety of scientific research applications, including the synthesis of chiral compounds, the synthesis of pharmaceuticals, and the synthesis of agrochemicals. It is also used in the synthesis of chiral auxiliaries and catalysts, which are used in the synthesis of chiral compounds. Furthermore, it is used as a chiral building block in the synthesis of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of (R)-2-amino-2-(m-tolyl)ethanol is not well understood. However, it is believed that the alcohol group of the molecule is responsible for its chirality. The alcohol group is believed to interact with the amine group of the molecule, resulting in the formation of a chiral center. This chiral center is responsible for the stereoselectivity of the molecule.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2). Inhibition of COX-2 has been linked to anti-inflammatory and analgesic effects.

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of (R)-2-amino-2-(m-tolyl)ethanol for lab experiments is its low cost and availability. It is also relatively easy to synthesize and can be used in a variety of synthetic reactions. However, there are some limitations to its use in lab experiments. For example, it is not very soluble in water, which can make it difficult to work with in aqueous solutions. Furthermore, it is only available as a racemic mixture, which can limit its usefulness in certain synthetic reactions.

Orientations Futures

For (R)-2-amino-2-(m-tolyl)ethanol include further research into its mechanism of action, biochemical and physiological effects, and potential applications in pharmaceuticals and agrochemicals. Additionally, further research into its synthesis and the development of more efficient and cost-effective methods for its synthesis is needed. Finally, further research into its potential use as a chiral building block for the synthesis of other compounds is needed.

Méthodes De Synthèse

(R)-2-Amino-2-(m-tolyl)ethanol can be synthesized through a variety of methods, including the S N 2 reaction of ethyl bromide with ammonia, the reaction of ethyl bromide with an amine, and the reaction of ethyl bromide with a Grignard reagent. The most common method is the reaction of ethyl bromide with an amine, which yields a racemic mixture of this compound and (S)-2-amino-2-(m-tolyl)ethanol.

Safety and Hazards

“®-2-Amino-2-(m-tolyl)ethanol” has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with this compound include H302 , which indicates that it is harmful if swallowed. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

Propriétés

IUPAC Name |

(2R)-2-amino-2-(3-methylphenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7-3-2-4-8(5-7)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJJLTGSKFNJQCZ-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)[C@H](CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-cyclopentyl-N-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide](/img/structure/B2390725.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2390728.png)

![N-(2-benzoyl-4-bromophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2390733.png)

![N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride](/img/structure/B2390738.png)

![ethyl 2-(benzoylamino)-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate](/img/structure/B2390739.png)

![(2,2-Difluorospiro[2.2]pentan-5-yl)methanamine;hydrochloride](/img/structure/B2390741.png)

![6-Phenylspiro[3.3]heptane-2,2-dicarboxylic acid](/img/structure/B2390742.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[methyl(1,2,3,4-tetrahydronaphthalen-2-YL)amino]acetamide](/img/structure/B2390747.png)